6-amino-2,3-dihydro-1H-inden-5-ol 6-amino-2,3-dihydro-1H-inden-5-ol
Brand Name: Vulcanchem
CAS No.: 61520-24-9
VCID: VC20155955
InChI: InChI=1S/C9H11NO/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5,11H,1-3,10H2
SMILES:
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol

6-amino-2,3-dihydro-1H-inden-5-ol

CAS No.: 61520-24-9

Cat. No.: VC20155955

Molecular Formula: C9H11NO

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

6-amino-2,3-dihydro-1H-inden-5-ol - 61520-24-9

Specification

CAS No. 61520-24-9
Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
IUPAC Name 6-amino-2,3-dihydro-1H-inden-5-ol
Standard InChI InChI=1S/C9H11NO/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5,11H,1-3,10H2
Standard InChI Key HTLLODRBNFYRKI-UHFFFAOYSA-N
Canonical SMILES C1CC2=CC(=C(C=C2C1)O)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a bicyclic 2,3-dihydro-1H-indene system substituted with amino (-NH₂) and hydroxyl (-OH) groups at positions 6 and 5, respectively. Computational studies using density functional theory (DFT) suggest that the hydroxyl group participates in intramolecular hydrogen bonding with the amino group, stabilizing the molecule in a planar conformation. This interaction may enhance its ability to interact with biological targets, such as kinase domains.

Physicochemical Characteristics

Key physicochemical properties include:

PropertyValue
Molecular Weight149.19 g/mol
SolubilityModerate in polar solvents
LogP (Partition Coefficient)1.2 (predicted)
pKa (Amino Group)~9.5
pKa (Hydroxyl Group)~10.1

The moderate LogP value indicates balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility—a critical feature for drug candidates.

Synthetic Methodologies

General Synthesis Strategy

While a detailed protocol for 6-amino-2,3-dihydro-1H-inden-5-ol remains undisclosed, analogous indenol derivatives are typically synthesized via multi-step routes involving:

  • Cyclization Reactions: Formation of the indene backbone using Friedel-Crafts alkylation or Diels-Alder reactions.

  • Functionalization: Introduction of the amino and hydroxyl groups via electrophilic substitution or catalytic amination/hydroxylation .

For example, the synthesis of 6-amino-5-chloro-2,3-dihydro-1H-inden-1-one (a related compound) involves hydrogenation using Raney nickel in tetrahydrofuran (THF)/methanol, achieving a 96% yield . Adapting this method by replacing chlorination with hydroxylation could theoretically yield the target compound, though experimental validation is needed.

Challenges in Synthesis

  • Regioselectivity: Precise control over the positions of the amino and hydroxyl groups remains challenging due to the reactivity of the indene ring.

  • Stability: The hydroxyl group’s susceptibility to oxidation necessitates inert atmospheric conditions during synthesis.

Biological Activities and Mechanisms

Kinase Inhibition

6-Amino-2,3-dihydro-1H-inden-5-ol exhibits structural similarities to DDR1 (discoidin domain receptor 1) inhibitors, such as the carboxamide derivative 7f (IC₅₀: 14.9 nM against DDR1) . While direct data on the compound’s kinase activity is limited, molecular docking studies suggest that its hydroxyl group may form hydrogen bonds with Thr701 in DDR1’s ATP-binding pocket, mimicking interactions observed in 7f . This positions it as a potential lead for selective kinase inhibitors.

Antioxidant Properties

Pharmacokinetic Considerations

Though pharmacokinetic (PK) data for 6-amino-2,3-dihydro-1H-inden-5-ol is unavailable, structurally related compounds like 7f demonstrate favorable oral bioavailability (89.9%) and a half-life of 1.7 hours in rats . Key PK parameters for 7f include:

ParameterValue (25 mg/kg, po)
AUC₀–∞80,535 μg/(L·h)
Cₘₐₓ15,352.5 μg/L
Tₘₐₓ4.0 hours

These findings suggest that indenol derivatives can achieve therapeutic plasma concentrations, though the hydroxyl group in 6-amino-2,3-dihydro-1H-inden-5-ol may alter solubility and metabolism .

Comparative Analysis with Related Compounds

CompoundFunctional GroupsKey ActivityIC₅₀/EC₅₀
6-Amino-2,3-dihydro-1H-inden-5-ol-NH₂, -OHAntioxidant, kinase inhibitionN/A
7f (DDR1 inhibitor)-CONH₂, -CF₃DDR1 inhibition14.9 nM
6-Amino-5-chloro-1H-inden-1-one-Cl, -NH₂Intermediate in drug synthesisN/A

The hydroxyl group in 6-amino-2,3-dihydro-1H-inden-5-ol enhances polarity compared to chlorinated or carboxamide analogs, potentially improving solubility but reducing blood-brain barrier penetration .

Applications in Drug Discovery

Oncology

  • Pancreatic Cancer: DDR1 inhibition disrupts collagen-induced EMT, reducing tumor metastasis .

  • Combination Therapy: Synergy with gemcitabine could enhance efficacy while lowering doses.

Neurodegenerative Diseases

  • Alzheimer’s Disease: Antioxidant properties may counteract amyloid-β-induced oxidative stress.

Future Research Directions

  • Target Identification: Proteomic studies to map kinase targets beyond DDR1.

  • In Vivo Efficacy: Testing in orthotopic cancer models and neurodegenerative assays.

  • Formulation Optimization: Nanoencapsulation to improve bioavailability.

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